N-(2-Chlorophenyl)cyclohexanimine
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Overview
Description
N-(2-Chlorophenyl)cyclohexanimine is an organic compound characterized by the presence of a cyclohexane ring bonded to an imine group, which is further attached to a 2-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chlorophenyl)cyclohexanimine typically involves the reaction of cyclohexanone with 2-chlorophenylamine under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which is then isolated and purified. The general reaction scheme is as follows:
- Cyclohexanone + 2-Chlorophenylamine → this compound + Water
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-(2-Chlorophenyl)cyclohexanimine undergoes various chemical reactions, including:
- Oxidation : The compound can be oxidized to form corresponding oximes or nitriles.
- Reduction : Reduction reactions can convert the imine group to an amine.
- Substitution : The chlorophenyl group can undergo nucleophilic substitution reactions.
- Oxidation : Common oxidizing agents include potassium permanganate and hydrogen peroxide.
- Reduction : Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
- Substitution : Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
- Oxidation : Oximes or nitriles.
- Reduction : Amines.
- Substitution : Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-Chlorophenyl)cyclohexanimine has several applications in scientific research:
- Chemistry : Used as an intermediate in the synthesis of more complex organic molecules.
- Biology : Investigated for its potential biological activity and interactions with biomolecules.
- Medicine : Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
- Industry : Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Chlorophenyl)cyclohexanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, affecting their function and activity. The chlorophenyl group may also contribute to the compound’s overall biological activity by interacting with hydrophobic pockets in target molecules.
Comparison with Similar Compounds
Similar Compounds:
- N-(2-Chlorophenyl)cyclohexanamine
- N-(2-Chlorophenyl)cyclohexanone
- N-(2-Chlorophenyl)cyclohexanol
Uniqueness: N-(2-Chlorophenyl)cyclohexanimine is unique due to its imine functional group, which imparts distinct chemical reactivity compared to its amine, ketone, and alcohol analogs. This uniqueness makes it valuable for specific synthetic applications and potential biological activities.
Properties
CAS No. |
64456-61-7 |
---|---|
Molecular Formula |
C12H14ClN |
Molecular Weight |
207.70 g/mol |
IUPAC Name |
N-(2-chlorophenyl)cyclohexanimine |
InChI |
InChI=1S/C12H14ClN/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h4-5,8-9H,1-3,6-7H2 |
InChI Key |
QABCDUWWBITUAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=NC2=CC=CC=C2Cl)CC1 |
Origin of Product |
United States |
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